molecular formula C7H7N5 B2521818 1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine CAS No. 1247628-46-1

1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2521818
CAS No.: 1247628-46-1
M. Wt: 161.168
InChI Key: BVMXWVUHUWOSJA-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both pyridine and triazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as copper salts and oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Pyridin-2-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The triazole and pyridine rings can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions. Common reagents include halogenating agents like N-bromosuccinimide and alkylating agents like methyl iodide.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings.

Scientific Research Applications

1-(Pyridin-2-yl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. It is often used in the development of new pharmaceuticals.

    Medicine: Due to its biological activity, this compound is studied for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.

Comparison with Similar Compounds

1-(Pyridin-2-yl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:

    1-(Pyridin-2-yl)-1H-1,2,3-triazole: This compound has a similar structure but with a different triazole ring, leading to distinct chemical and biological properties.

    2-(Pyridin-2-yl)-1H-1,2,4-triazole: The position of the pyridine ring attachment differs, affecting the compound’s reactivity and interactions.

    1-(Pyridin-2-yl)-1H-1,2,4-triazol-3-amine: The position of the amino group on the triazole ring is different, which can influence the compound’s biological activity.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

2-pyridin-2-yl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-7-10-5-11-12(7)6-3-1-2-4-9-6/h1-5H,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMXWVUHUWOSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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